N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea
Description
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-8-9-15(13(2)10-12)16-11-23-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLSXUCZTZXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea, exhibit significant antimicrobial activity. A study demonstrated that modifications in the thiazole structure can enhance antibacterial efficacy against various pathogens. Specifically, compounds with phenyl substituents showed increased activity, making them potential candidates for antibiotic development .
Growth Regulation in Plants
The compound has also been tested for its growth-regulating effects on plants. Laboratory tests revealed that certain thiazole derivatives promote growth in species such as rapeseed (Brassica napus L.) and St. John's wort (Hypericum perforatum L.). The application of these compounds resulted in improved yield and seed quality, suggesting their utility as plant growth regulators .
Synthesis and Structural Characteristics
Synthesis Methods
The synthesis of this compound typically involves condensation reactions using dihydrothiazolone and various aldehydes under specific conditions (e.g., using sodium carbonate as a base). The reaction yields can be optimized by adjusting the solvent and temperature conditions during synthesis .
Structural Analysis
Crystallographic studies provide insights into the molecular structure of this compound. The presence of hydrogen bonding within the molecular framework contributes to its stability and biological activity. Understanding these structural characteristics is crucial for further modifications aimed at enhancing its efficacy in various applications .
Agricultural Applications
Pesticidal Activity
The compound's potential as a pesticide has been explored due to its ability to modulate plant growth and resist pests. Field trials indicated that formulations containing thiazole derivatives could effectively reduce pest populations while promoting healthier crop growth .
Fertilizer Enhancements
In agricultural settings, the incorporation of this compound into fertilizer formulations has shown promise in improving nutrient uptake and overall plant health. This application is particularly beneficial for crops requiring specific growth conditions .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth with modified thiazole derivatives. |
| Study 2 | Assess plant growth regulation | Demonstrated increased yield in rapeseed when treated with the compound at specific concentrations. |
| Study 3 | Investigate pesticidal effects | Reported effective pest control with minimal impact on non-target organisms. |
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-(4-aryl-1,3-thiazol-2-yl)-N'-arylurea derivatives , which exhibit varied pharmacological profiles depending on substituents. Below is a detailed comparison with structurally and functionally related analogs:
Anti-Inflammatory Thiazolylurea Derivatives
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea (): Activity: Demonstrated potent anti-inflammatory effects (carrageenan-induced rat paw edema assay) due to p38 kinase inhibition via type II interactions in the DFG-out active site. Structural difference: A 4-methoxy group on the phenyl ring enhances solubility and binding affinity compared to the 2,4-dimethyl substitution in the target compound . IC₅₀: Not explicitly reported, but superior to unsubstituted analogs.
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(4-bromophenyl)urea ():
Anticancer Thiazolylurea Derivatives
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU) ():
- Activity : Inhibits NSCLC cell growth via cell cycle arrest (G0/G1 phase).
- Structural difference : A chloro-trifluoromethylphenyl group replaces the dimethylphenyl moiety, enhancing electrophilicity and target engagement .
- IC₅₀ : ~10 μM for NSCLC cells, comparable to the target compound’s anticancer GI₅₀ of 10–21 μM in breast cancer models .
- Structural difference: Lacks the urea bridge, reducing hydrogen-bonding capacity critical for kinase inhibition .
Thiazolylbenzamide Analogs
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Activity: 129% growth modulation in high-content screening, surpassing urea derivatives in some assays. Mechanism: Benzamide group may facilitate π-π stacking with aromatic residues in enzyme active sites .
Key Structural-Activity Relationships (SAR)
Research Findings and Data Tables
Table 1: Anticancer Activity Comparison
Table 2: Anti-Inflammatory Activity
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C25H22N2OS2
- Molecular Weight : 430.58 g/mol
- InChI Key : KPSIGYNSERYEBN-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-cancer agent and a modulator of enzymatic activities.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.
- Study Findings :
- A study demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .
- Another investigation found that the compound induced apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.
- Key Enzyme Targets :
- Carbonic Anhydrase : Inhibition studies revealed that this compound can effectively inhibit carbonic anhydrase activity, which is relevant in cancer metabolism .
- Aldose Reductase : The compound showed promising results in inhibiting aldose reductase, suggesting potential applications in diabetic complications .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Enzymatic Modulation : By inhibiting key enzymes like carbonic anhydrase and aldose reductase, it alters metabolic processes that can lead to reduced tumor growth and improved glucose metabolism.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea?
- Methodological Answer : The synthesis typically involves cyclocondensation or coupling reactions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis by reacting thiourea derivatives with α-haloketones. A related approach ( ) uses 1-(2,6-dimethylphenyl)thiourea with 2-bromo-1-(1H-pyrazol-3-yl)ethan-1-one in DMF under basic conditions (e.g., triethylamine) at 70°C, followed by column chromatography for purification . Adjusting substituents on the aryl group (e.g., 2,4-dimethylphenyl) may require optimized stoichiometry or alternative solvents (e.g., ethanol or acetonitrile) to improve yields.
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., CDCl₃ or DMSO-d₆ as solvents) identify aromatic protons, thiazole ring signals, and urea NH groups. For instance, the thiazole C-2 proton typically appears as a singlet near δ 7.5–8.0 ppm .
- Infrared (IR) Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .
- X-ray Crystallography : Programs like SHELXL ( ) refine crystal structures, validating bond lengths and angles. A related compound, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, was characterized using this method .
- Elemental Analysis : Matches calculated and observed C, H, N, S percentages to confirm purity .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
- Methodological Answer :
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) to determine IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical .
- Enzyme Inhibition Studies : Fluorescence-based or colorimetric assays (e.g., kinase inhibition for Hec1/Nek2 targets) with ATP-competitive inhibitors as benchmarks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electron density and binding affinity. demonstrates how substituents on thiazole-5-yl acetamide derivatives affect activity .
- Scaffold Hybridization : Fuse the thiazole-urea core with triazole or benzimidazole moieties () to enhance solubility or target engagement .
- Computational Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., Hec1/Nek2) and prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, passage numbers, and incubation times. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm anti-proliferative effects using clonogenic assays or flow cytometry (apoptosis/necrosis markers) alongside cytotoxicity data .
- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or context-dependent effects .
Q. How is the compound’s pharmacokinetic (PK) profile evaluated in preclinical models?
- Methodological Answer :
- In Vivo PK Studies : Administer the compound (e.g., 10 mg/kg IV/oral) in rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites. Urea derivatives often undergo oxidative cleavage or glucuronidation .
- Blood-Brain Barrier (BBB) Penetration : Assess using in situ perfusion models or PAMPA-BBB assays if neuroactivity is suspected .
Q. What advanced imaging techniques can elucidate the compound’s mechanism of action?
- Methodological Answer :
- PET Radioligand Development : Incorporate ¹⁸F or ¹¹C isotopes into the urea or thiazole moiety for real-time tracking in vivo. highlights similar strategies for mGluR5 imaging agents .
- Super-Resolution Microscopy : Visualize subcellular localization (e.g., mitotic spindle targeting) in live cells using fluorescently tagged derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
